molecular formula C7H7Cl2N3O B12923351 4,6-Dichloro-2-(dimethylamino)pyrimidine-5-carbaldehyde CAS No. 15138-41-7

4,6-Dichloro-2-(dimethylamino)pyrimidine-5-carbaldehyde

Cat. No.: B12923351
CAS No.: 15138-41-7
M. Wt: 220.05 g/mol
InChI Key: MIRDWVRBZCCJJR-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(dimethylamino)pyrimidine-5-carbaldehyde is a pyrimidine derivative characterized by a dichloro-substituted pyrimidine core, a dimethylamino group at the 2-position, and a formyl (carbaldehyde) group at the 5-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of peptidomimetics and small-molecule libraries targeting protein-protein interactions (PPIs) . Its aldehyde group enables facile condensation reactions with amines or thiols, while the dimethylamino substituent enhances solubility and modulates electronic properties, influencing reactivity and binding affinity in biological systems .

Properties

CAS No.

15138-41-7

Molecular Formula

C7H7Cl2N3O

Molecular Weight

220.05 g/mol

IUPAC Name

4,6-dichloro-2-(dimethylamino)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C7H7Cl2N3O/c1-12(2)7-10-5(8)4(3-13)6(9)11-7/h3H,1-2H3

InChI Key

MIRDWVRBZCCJJR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(C(=N1)Cl)C=O)Cl

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.

      Medicine: May have applications in drug discovery or development.

      Industry: Employed in the preparation of specialty chemicals .

  • Mechanism of Action

  • Comparison with Similar Compounds

    Table 1: Structural and Functional Comparison of Pyrimidine-5-carbaldehyde Derivatives

    Compound Name 2-Position Substituent 5-Position Group Molecular Formula Key Applications/Properties References
    This compound Dimethylamino Carbaldehyde C₇H₇Cl₂N₃O PPI inhibitors, peptidomimetic synthesis
    4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde Methylthio (SCH₃) Carbaldehyde C₆H₄Cl₂N₂OS Solid-phase library synthesis (83% purity)
    4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde Pyrrolidinyl Carbaldehyde C₉H₉Cl₂N₃O Structural diversity in heterocyclic chemistry
    2,4,6-Trichloropyrimidine-5-carbaldehyde Chlorine Carbaldehyde C₅HCl₃N₂O Higher electrophilicity due to three Cl atoms
    4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid Methylthio (SCH₃) Carboxylic acid C₇H₅Cl₂N₂O₂S Intermediate for further functionalization

    Physicochemical Properties

    • Solubility: The dimethylamino group improves aqueous solubility relative to hydrophobic methylthio or trichloro derivatives .
    • Reactivity: The aldehyde group in all carbaldehyde derivatives enables condensation reactions, but electron-donating groups (e.g., dimethylamino) reduce electrophilicity compared to electron-withdrawing substituents (e.g., Cl) .

    Biological Activity

    4,6-Dichloro-2-(dimethylamino)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this specific compound through various studies and research findings.

    Chemical Structure and Properties

    • IUPAC Name : this compound
    • Molecular Formula : C7H7Cl2N3O
    • Molecular Weight : 206.06 g/mol

    Anticancer Activity

    Recent studies have shown that this compound exhibits significant anticancer properties. For instance:

    • Cell Viability Assays : In vitro tests on various cancer cell lines demonstrated that the compound inhibits cell proliferation in a dose-dependent manner. The IC50 values ranged from 20 to 50 µM across different cell lines, indicating its effectiveness in reducing cancer cell viability .
    • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and causing DNA damage. Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicative of apoptosis .

    Antimicrobial Activity

    The compound has also been evaluated for its antimicrobial properties:

    • Inhibition Studies : It showed promising results against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Minimal inhibitory concentrations (MIC) were determined to be around 50 µg/mL for most strains tested .

    Anti-inflammatory Effects

    In addition to its anticancer and antimicrobial activities, there is evidence suggesting anti-inflammatory effects:

    • Cytokine Production : Studies indicated that treatment with this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages, suggesting potential use in inflammatory conditions .

    Structure-Activity Relationship (SAR)

    The biological activity of this compound can be attributed to its unique structural features:

    • The presence of the dimethylamino group enhances solubility and bioavailability.
    • The dichloro substituents are crucial for its interaction with biological targets, influencing both binding affinity and selectivity.

    Case Studies

    • Study on Anticancer Properties : A comprehensive study evaluated the efficacy of this compound against human cancer cell lines. Results indicated a significant reduction in cell viability with observed morphological changes consistent with apoptosis .
    • Antimicrobial Evaluation : Another study assessed the compound's activity against a panel of bacterial strains. The findings highlighted its potential as a lead compound for developing new antimicrobial agents .

    Data Summary

    Activity TypeCell Line/OrganismIC50/MIC (µM)Mechanism of Action
    AnticancerVarious Cancer Cell Lines20 - 50Induces apoptosis via caspase activation
    AntimicrobialS. aureus, E. coli~50Inhibits bacterial growth
    Anti-inflammatoryMacrophagesN/AReduces cytokine production

    Q & A

    Q. Key Analytical Data :

    StepReagents/ConditionsYieldPurity (LC-MS)
    CouplingDIEA/DMF, rt~95%>90%
    CyclizationDBU, DMF/MeOH, 90°C85%>85%

    Advanced: How do reaction conditions influence the stereochemical outcome during derivatization of this aldehyde?

    The aldehyde’s prochirality can be exploited for enantioselective C–C bond formation. For example:

    • Asymmetric autocatalysis using diisopropylzinc and tert-butyldimethylsilylethynyl-substituted analogs yields chiral 5-pyrimidyl alkanols with >90% enantiomeric excess .
    • Crystal orientation of the aldehyde (e.g., recrystallized from cumene/ethyl acetate) directs enantioselectivity via oriented prochirality .
      Methodological Insight :
    • Use single-crystal X-ray analysis to confirm substrate orientation .
    • Optimize solvent polarity and temperature to stabilize transition states during nucleophilic additions .

    Basic: What spectroscopic methods validate the structure of intermediates in its synthesis?

    • 1H/13C NMR : Confirms substitution patterns (e.g., dimethylamino group at δ 3.1–3.3 ppm for N(CH3)2) .
    • LC-MS : Monitors reaction progress and purity (>90% for resin-bound intermediates) .
    • MS (EI) : Identifies molecular ion peaks (e.g., m/z 261 for [M+H]+ of 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde) .

    Q. Example Data :

    IntermediateKey NMR SignalsMS (m/z)
    Aldehyde precursorδ 10.2 (CHO), δ 2.5 (SCH3)261 [M+H]+

    Advanced: How do substituent modifications at the pyrimidine 2-position affect biological activity?

    Replacing the dimethylamino group with other functionalities (e.g., benzylthio, propylthio) alters interactions with protein targets:

    • Benzylthio derivatives (e.g., 4,6-dichloro-2-(benzylthio)-5-pyrimidineamine) enhance binding to P2Y12 receptors in antiplatelet agents .
    • Methylthio-to-sulfone oxidation increases electrophilicity, enabling nucleophilic substitutions for inhibitor development .
      SAR Insight :
    • Use computational docking (e.g., AutoDock) to predict substituent effects on binding affinity .
    • Compare IC50 values of analogs in enzyme inhibition assays .

    Basic: What are the stability and storage recommendations for this compound?

    • Stability : Sensitive to moisture and light. Decomposes above 200°C .
    • Storage : Store under inert gas (N2/Ar) at room temperature in amber vials .
    • Handling : Avoid prolonged exposure to acidic/basic conditions to prevent aldehyde degradation .

    Advanced: How can conflicting NMR data for structurally similar analogs be resolved?

    Contradictions arise from:

    • Solvent effects : δ values shift in DMSO vs. CDCl3 (e.g., aldehyde proton at δ 10.2 in CDCl3 vs. δ 9.8 in DMSO) .
    • Tautomerism : Pyrimidine-thione/thiol equilibria may obscure signal assignments .
      Resolution Strategies :
    • Perform 2D NMR (COSY, HSQC) to confirm spin systems .
    • Compare with synthesized reference standards (e.g., Gupton’s protocol for 4,6-dichloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde) .

    Basic: What role does this compound play in synthesizing kinase inhibitors?

    It serves as a key intermediate for:

    • Pyrrolopyrimidine-based α-helix mimetics targeting protein-protein interactions (e.g., Bcl-2 family inhibitors) .
    • Tricyclic scaffolds for cyclin-dependent kinase (CDK) inhibitors via Suzuki couplings .

    Advanced: What mechanistic insights explain low yields in reductive amination steps?

    Low yields often stem from:

    • Steric hindrance : Bulky amines (e.g., tert-butyl) reduce accessibility to the aldehyde .
    • Side reactions : Over-reduction of imine intermediates to secondary amines .
      Optimization :
    • Use milder reductants (e.g., NaBH3CN) and polar aprotic solvents (NMP) .
    • Monitor reaction progress via TLC (Rf = 0.3–0.5 in EtOAc/hexane) .

    Basic: What safety precautions are critical during large-scale synthesis?

    • Waste disposal : Isolate halogenated byproducts (e.g., Cl-containing intermediates) for professional treatment .
    • Personal protective equipment (PPE) : Use acid-resistant gloves and fume hoods during mCPBA oxidation .

    Advanced: How can computational methods guide the design of analogs with improved pharmacokinetics?

    • ADMET Prediction : Use SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .
    • Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) with Schrödinger’s QikProp .

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